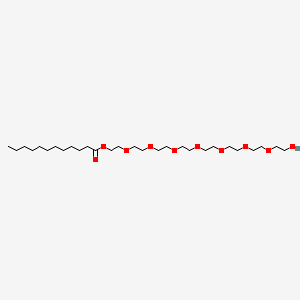![molecular formula C27H29F3N8O2 B11937928 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- CAS No. 2412155-74-7](/img/structure/B11937928.png)
2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AST5902 is the active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations . AST5902 exhibits significant antineoplastic activity, making it a crucial compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
AST5902 is synthesized through the metabolic conversion of Alflutinib (AST2818) in the body. The primary enzyme involved in this conversion is cytochrome P450 3A4 (CYP3A4) . The synthetic route involves the N-demethylation of Alflutinib to produce AST5902 .
Industrial Production Methods
Industrial production of AST5902 involves the large-scale synthesis of Alflutinib, followed by its metabolic conversion using CYP3A4 enzymes. The process is optimized to ensure high yield and purity of AST5902 .
Chemical Reactions Analysis
Types of Reactions
AST5902 undergoes various chemical reactions, including:
Oxidation: AST5902 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in AST5902.
Substitution: AST5902 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AST5902 .
Scientific Research Applications
AST5902 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metabolic pathways and enzyme interactions.
Biology: Investigated for its role in cellular signaling and cancer cell proliferation.
Medicine: Primarily used in the treatment of NSCLC with EGFR mutations. It is also studied for its potential in treating other cancers.
Industry: Used in the development of new cancer therapies and as a reference compound in pharmacokinetic studies
Mechanism of Action
AST5902 exerts its effects by inhibiting the activity of the EGFR tyrosine kinase. It binds irreversibly to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
AST5902 is compared with other EGFR inhibitors, such as:
Osimertinib: Another third-generation EGFR inhibitor with similar activity but different pharmacokinetic properties.
Gefitinib: A first-generation EGFR inhibitor with reversible binding, unlike the irreversible binding of AST5902.
Afatinib: A second-generation EGFR inhibitor with broader activity against other tyrosine kinases.
AST5902 is unique due to its high selectivity and potency against EGFR mutations, particularly the T790M resistance mutation .
Properties
CAS No. |
2412155-74-7 |
|---|---|
Molecular Formula |
C27H29F3N8O2 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
InChI Key |
OYVNKZAYJFLKCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




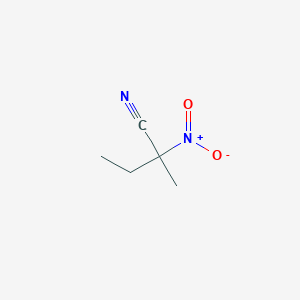

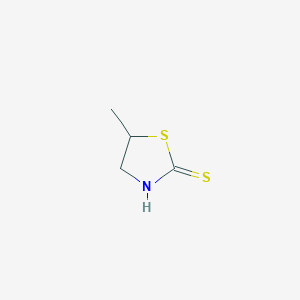




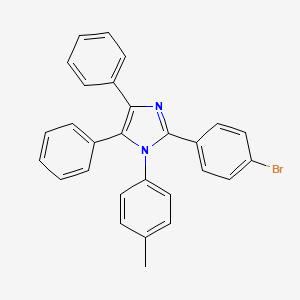
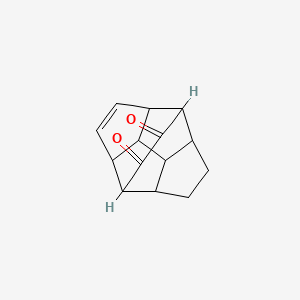
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)
